Product packaging for 2-Cyclopropyldibenzo[b,d]furan(Cat. No.:)

2-Cyclopropyldibenzo[b,d]furan

Cat. No.: B13717625
M. Wt: 208.25 g/mol
InChI Key: WAEKKVGVKXAGHE-UHFFFAOYSA-N
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Description

2-Cyclopropyldibenzo[b,d]furan is a synthetic dibenzofuran derivative engineered for advanced research and development. The dibenzofuran scaffold is a tricyclic heteroaromatic system consisting of two benzene rings fused to a central furan ring. This core structure is of significant interest in multiple scientific fields due to its resemblance to biologically active motifs and its utility in materials science. In medicinal chemistry, the incorporation of a cyclopropyl group into organic molecules is a common strategy to modulate properties such as metabolic stability, lipophilicity, and conformational freedom. The cyclopropyl moiety can act as a bioisostere or a rigid structural element, making this compound a valuable intermediate for constructing novel compounds for pharmacological screening. It is particularly relevant in the development of potential therapeutic agents. Furthermore, polycyclic aromatic structures like dibenzofuran are investigated for their electronic properties. This compound may serve as a building block for functional materials, including organic light-emitting diodes (OLEDs) and other electronic devices, where its planar structure and potential for derivatization are advantageous. This product is intended for research purposes only in laboratory settings. It is not for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H12O B13717625 2-Cyclopropyldibenzo[b,d]furan

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H12O

Molecular Weight

208.25 g/mol

IUPAC Name

2-cyclopropyldibenzofuran

InChI

InChI=1S/C15H12O/c1-2-4-14-12(3-1)13-9-11(10-5-6-10)7-8-15(13)16-14/h1-4,7-10H,5-6H2

InChI Key

WAEKKVGVKXAGHE-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC3=C(C=C2)OC4=CC=CC=C43

Origin of Product

United States

Synthetic Methodologies for 2 Cyclopropyldibenzo B,d Furan and Its Precursors

General Strategies for Dibenzo[b,d]furan Annulation

The formation of the dibenzo[b,d]furan core, a key structural motif, can be achieved through various annulation strategies. These methods primarily focus on the formation of the central furan (B31954) ring by creating a crucial carbon-oxygen or carbon-carbon bond.

Intramolecular C-O Bond Formation Approaches

A prevalent strategy for constructing the dibenzo[b,d]furan skeleton is through intramolecular C-O bond formation. This approach typically involves the cyclization of a suitably substituted biphenyl precursor. One such method is the photoinduced cyclization of o-arylphenols. This reaction can proceed via an electron transfer (eT) mechanism, offering a metal-free alternative for the synthesis of dibenzofurans acs.org. The process often involves a three-step sequence: bromination of o-arylphenols, followed by a Suzuki-Miyaura cross-coupling, and finally, photoinduced cyclization to yield the dibenzofuran (B1670420) core acs.org.

Another approach involves the metal-catalyzed cyclization of 1-(2-haloaryl)ketones to form the C7a–O bond of the benzofuran (B130515) ring system, a strategy that can be extended to dibenzofuran synthesis nih.govnih.gov. While often requiring pre-halogenated starting materials, recent advancements have enabled one-pot procedures using non-precious metal catalysts like iron and copper for both the initial C-H halogenation and the subsequent intramolecular O-arylation nih.govnih.gov.

Cyclization Reactions of 2-Aryl Phenols

The cyclization of 2-aryl phenols is a direct and widely employed method for dibenzo[b,d]furan synthesis. Photoinduced electron transfer (eT) reactions provide a pathway for the cyclization of o-arylphenols to form the dibenzofuran ring system acs.orgresearchgate.net. This methodology can be performed under metal-free conditions, enhancing its appeal from an environmental and cost perspective acs.org. Additionally, palladium-catalyzed phenol-directed C–H activation/C–O cyclization has emerged as a practical method, utilizing air as the oxidant acs.org. This reaction demonstrates good functional group tolerance and is complementary to other synthetic approaches acs.org.

Palladium-Catalyzed Cyclizations in Dibenzo[b,d]furan Synthesis

Palladium catalysis has proven to be a powerful tool in the synthesis of dibenzo[b,d]furans, enabling a variety of cyclization strategies. One notable method is the intramolecular cyclization of ortho-diazonium salts of diaryl ethers, which proceeds in the presence of a palladium acetate catalyst organic-chemistry.org. Another significant advancement is the intramolecular palladium(II)-catalyzed oxidative carbon-carbon bond formation, which offers high yields and broad substrate scope organic-chemistry.org. Furthermore, palladium-catalyzed reactions of o-iodoanilines or o-iodophenols with silylaryl triflates can be employed to generate N- or O-arylated products, which then undergo cyclization to form dibenzofurans in good to excellent yields organic-chemistry.org. The use of reusable Pd/C as a catalyst for the cyclization of o-iododiaryl ethers presents a more sustainable approach organic-chemistry.org.

Introduction of the Cyclopropyl (B3062369) Moiety at the 2-Position

Once the dibenzo[b,d]furan core is established, the next critical step is the introduction of the cyclopropyl group at the 2-position. This is typically achieved through modern cross-coupling reactions, which allow for the precise formation of a carbon-carbon bond between the heterocyclic core and the cyclopropyl unit.

Cross-Coupling Reactions with Cyclopropyl-Containing Reagents

The installation of a cyclopropyl group onto an aromatic ring is effectively accomplished via palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly attractive method due to its mild reaction conditions and tolerance of diverse functional groups nih.gov. This reaction involves the coupling of an aryl halide or triflate with a cyclopropylboron reagent.

A highly effective reagent for introducing the cyclopropyl moiety is potassium cyclopropyltrifluoroborate. This air-stable and easily handled solid is a superior alternative to more sensitive organoboron compounds like cyclopropylboronic acid, which can be prone to polymerization nih.govnih.gov. The Suzuki-Miyaura cross-coupling of potassium cyclopropyltrifluoroborate with aryl chlorides has been shown to proceed in moderate to excellent yields for a variety of substrates, including electron-rich, electron-poor, and hindered aryl chlorides nih.gov. The reaction is typically catalyzed by a palladium source, such as palladium(II) acetate, in the presence of a suitable phosphine (B1218219) ligand and a base.

To synthesize 2-cyclopropyldibenzo[b,d]furan, a plausible route would involve the initial synthesis of 2-bromodibenzo[b,d]furan or 2-(trifluoromethanesulfonyloxy)dibenzo[b,d]furan. This precursor would then be subjected to a Suzuki-Miyaura cross-coupling reaction with potassium cyclopropyltrifluoroborate. The reaction conditions would be optimized based on established protocols for similar couplings involving aryl halides and this particular cyclopropylating agent.

Table 1: Key Reactions in the Synthesis of this compound

StepReaction TypeReactantsKey Reagents/CatalystsProduct
1Dibenzo[b,d]furan Annulatione.g., 2-Aryl Phenole.g., Pd(OAc)₂, AirDibenzo[b,d]furan
2Halogenation/TriflationDibenzo[b,d]furane.g., NBS, Tf₂O2-Bromo or 2-Triflyloxydibenzo[b,d]furan
3Suzuki-Miyaura Coupling2-Substituted Dibenzo[b,d]furan, Potassium CyclopropyltrifluoroboratePd(OAc)₂, Phosphine Ligand, BaseThis compound
C-O Activation of Mesylated Phenol Derivatives

The formation of the dibenzo[b,d]furan core can be achieved through intramolecular C-O bond formation. One approach involves the activation of a hydroxyl group on a biphenyl precursor. While direct C-H activation/C-O cyclization of 2-phenylphenols is a common strategy, an alternative involves the activation of a phenol as a mesylate derivative, which can then undergo palladium-catalyzed intramolecular cyclization. This method provides a complementary route to dibenzofurans, particularly when direct C-H activation proves challenging.

A practical palladium(0)/palladium(II)-catalyzed reaction has been developed for the phenol-directed C-H activation/C-O cyclization using air as an oxidant. acs.orgnih.gov Mechanistic studies have indicated that the turnover-limiting step in this process is the C-O reductive elimination rather than the C-H activation. acs.orgnih.gov This methodology tolerates a variety of functional groups and offers an efficient route to substituted dibenzofurans. acs.orgnih.gov

For the synthesis of a precursor to this compound, one could envision the synthesis of a 2'-mesyloxybiphenyl derivative. The subsequent intramolecular palladium-catalyzed cyclization would then yield the dibenzo[b,d]furan skeleton. The starting 2-hydroxybiphenyls can be synthesized through various cross-coupling methods.

Strategies Involving Cyclopropane (B1198618) Formation on the Dibenzo[b,d]furan Core

The introduction of a cyclopropyl group onto the pre-formed dibenzo[b,d]furan core represents a key step in the synthesis of the target molecule. A common and effective method for this transformation is the Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the coupling of an aryl halide or triflate with a cyclopropylboronic acid derivative in the presence of a palladium catalyst and a base.

To achieve the synthesis of this compound, a suitable precursor such as 2-bromodibenzo[b,d]furan is required. The synthesis of 2-bromodibenzo[b,d]furan can be accomplished through the bromination of dibenzo[b,d]furan. For instance, treatment of dibenzo[b,d]furan with bromine in acetic acid can yield 2,8-dibromodibenzofuran, which upon further selective manipulation or by using controlled bromination conditions can provide the desired 2-bromo derivative. chemicalbook.com

Once 2-bromodibenzo[b,d]furan is obtained, it can be subjected to a Suzuki-Miyaura cross-coupling reaction with a cyclopropylboronic acid derivative, such as potassium cyclopropyltrifluoroborate. These reactions are typically catalyzed by palladium complexes with suitable phosphine ligands.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Halides with Potassium Cyclopropyltrifluoroborate nih.gov

EntryAryl HalideCatalystLigandBaseSolventTemp (°C)Yield (%)
14-BromoacetophenonePd(OAc)₂P(t-Bu)₃Cs₂CO₃Toluene/H₂O8095
24-ChlorobenzonitrilePd₂(dba)₃SPhosK₃PO₄Toluene/H₂O10085
32-BromopyridinePd(OAc)₂n-BuPAd₂Cs₂CO₃Toluene/H₂O10088

These conditions demonstrate the versatility of the Suzuki-Miyaura coupling for the formation of aryl-cyclopropane bonds, suggesting a viable route to this compound from its 2-bromo precursor.

Gold(I)-Catalyzed Retro-Cyclopropanation in Related Systems

Gold(I) catalysis has emerged as a powerful tool in organic synthesis, enabling a variety of transformations involving alkynes, allenes, and strained ring systems. One particularly interesting reaction is the gold(I)-catalyzed retro-Buchner reaction, which involves the decarbenation or retro-cyclopropanation of 7-substituted cycloheptatrienes to generate gold(I) carbenes. researchgate.neticiq.org These highly reactive intermediates can then participate in various subsequent reactions, including intermolecular and intramolecular cyclopropanations. researchgate.neticiq.org

While not a direct synthesis of this compound, this methodology is relevant in the broader context of cyclopropane chemistry and highlights the unique reactivity of gold catalysts. The retro-cyclopropanation process provides a safe and efficient alternative to the use of diazo compounds for the generation of carbenes. acs.org The reaction proceeds through the equilibrium between cycloheptatrienes and their norcaradiene tautomers, which then react with the electrophilic gold(I) complex. researchgate.net

This chemistry could potentially be adapted for the synthesis of complex molecules containing both furan and cyclopropane motifs, although its direct application to the dibenzo[b,d]furan core has not been extensively explored.

Alternative and Emerging Synthetic Routes

Beyond the classical approaches, several modern synthetic methods are being developed for the construction of furan and dibenzofuran derivatives. These emerging routes offer advantages such as milder reaction conditions, improved efficiency, and the ability to construct complex molecules in a more convergent manner.

Electrochemical Cyclization Approaches for Furan Derivatives

Electrochemical synthesis has gained significant attention as a green and sustainable alternative to traditional chemical methods. frontiersin.org In the context of furan synthesis, electrochemical oxidative intramolecular cyclization of 2-alkynylphenol derivatives has been reported to generate a wide variety of substituted-benzo[b]furans. frontiersin.org This method operates under oxidant-, base-, and metal-free conditions at room temperature, offering an environmentally benign pathway to these heterocyclic systems. frontiersin.org

The reaction is driven by galvanostatic electrolysis in an undivided cell and has shown good functional group compatibility, providing products in good to excellent yields. frontiersin.org While the direct application to dibenzo[b,d]furan synthesis from a biphenyl precursor has not been explicitly detailed, the principles of electrochemical cyclization could potentially be extended to such systems. For instance, the electrochemical oxidation of a suitably substituted 2-hydroxy-2'-alkynylbiphenyl could lead to the formation of the dibenzo[b,d]furan core.

Table 2: Examples of Electrochemically Synthesized Selenylbenzo[b]furans frontiersin.org

Entry2-Alkynylphenol DerivativeDiselenideProductYield (%)
12-(Phenylethynyl)phenolDiphenyl diselenide2-Phenyl-3-(phenylselanyl)benzo[b]furan98
22-(p-Tolylethynyl)phenolDiphenyl diselenide2-(p-Tolyl)-3-(phenylselanyl)benzo[b]furan98
32-((4-Chlorophenyl)ethynyl)phenolDiphenyl diselenide2-(4-Chlorophenyl)-3-(phenylselanyl)benzo[b]furan67

Catalytic Methods (e.g., Copper, Iodine, Gold) for Furan Ring Construction

Various transition metals and other catalysts have been employed to facilitate the construction of the furan ring, a key component of the dibenzo[b,d]furan structure.

Copper Catalysis: Copper-catalyzed methods have been widely used for the synthesis of benzofurans and dibenzofurans. An efficient transformation of dibenzoxaborins to dibenzofurans via a copper-catalyzed deborylative ring contraction has been developed, proceeding under mild aerobic conditions. acs.org This method exhibits a broad substrate scope, allowing for the preparation of various functionalized dibenzofurans. acs.org Another approach involves the copper-catalyzed cyclization of cyclic diaryliodonium salts with water, leading to the formation of dibenzofurans through a double C-O bond formation. acs.org Furthermore, a one-pot procedure using a copper catalyst and molecular oxygen for the regioselective synthesis of polysubstituted benzofurans from phenols and alkynes has been reported. rsc.org

Iodine Catalysis: Molecular iodine has been utilized as a simple and inexpensive catalyst for the synthesis of substituted furans. organic-chemistry.org While many iodine-mediated methods focus on the synthesis of benzofurans, the principles could be extended to the construction of the furan ring within the dibenzo[b,d]furan framework. For instance, iodine(III)-catalyzed oxidative cyclization of 2-hydroxystilbenes provides 2-arylbenzofurans in good to excellent yields. organic-chemistry.org

Gold Catalysis: Gold catalysts are highly effective in promoting the cyclization of various unsaturated precursors to form furans. organic-chemistry.org Gold(I)-catalyzed intramolecular cyclization of 3-alkyne-1,2-diols and 1-amino-3-alkyn-2-ols provides a practical route to substituted furans and pyrroles with very low catalyst loading. Gold(I)-catalyzed cascade reactions of 1-(1-alkynyl)-cyclopropyl ketones with nucleophiles also offer an efficient entry to highly substituted furans. nih.gov

One-Pot Multicomponent Reactions for Substituted Furan Synthesis

One-pot multicomponent reactions (MCRs) have emerged as a powerful strategy for the efficient construction of complex molecules from simple and readily available starting materials. organic-chemistry.org These reactions offer significant advantages in terms of atom economy, step economy, and operational simplicity.

Several one-pot procedures have been developed for the synthesis of dibenzofuran derivatives. A novel and efficient protocol for the rapid construction of dibenzofuran motifs from 6-diazo-2-cyclohexenones and ortho-haloiodobenzenes involves a one-pot palladium-catalyzed cross-coupling/aromatization and copper-catalyzed Ullmann coupling. organic-chemistry.orgorganic-chemistry.org Another one-pot, two-step procedure involves the reaction of o-iodophenols with silylaryl triflates in the presence of CsF to afford O-arylated products, which are subsequently cyclized in situ using a palladium catalyst to yield dibenzofurans. nih.gov

For the synthesis of highly substituted benzofurans, an efficient one-pot, three-component synthesis from 2-iodophenols, terminal acetylenes, and aryl iodides under Sonogashira conditions has been developed. nih.gov Microwave irradiation has been shown to improve yields and shorten reaction times in these multicomponent processes. nih.gov

Table 3: Examples of One-Pot Syntheses of Dibenzofuran Derivatives

EntryStarting MaterialsCatalystsKey TransformationsProductYield (%)Reference
16-Diazo-2-cyclohexenone, o-haloiodobenzenePd(PPh₃)₄, Cu₂OCross-coupling/aromatization, Ullmann couplingSubstituted Dibenzofuran60-85 organic-chemistry.org
2o-Iodophenol, silylaryl triflatePd(OAc)₂, PCy₃O-arylation, intramolecular cyclizationSubstituted Dibenzofuran70-95 nih.gov
32-Iodophenol, terminal alkyne, aryl iodidePdCl₂(PPh₃)₂, CuISonogashira coupling, cyclization2,3-Disubstituted Benzofuran65-88 nih.gov

These one-pot methodologies provide convergent and efficient pathways to access a diverse range of substituted dibenzofuran and benzofuran derivatives, which can serve as valuable intermediates for further functionalization, including the introduction of a cyclopropyl group.

Reaction Optimization and Yield Enhancement in this compound Synthesis

Optimizing the reaction conditions is paramount for maximizing the yield of the target compound. This involves a systematic study of ligands, solvents, temperature, and catalyst systems.

In palladium-catalyzed reactions for dibenzofuran synthesis, the choice of ligand is critical as it influences the stability, activity, and selectivity of the catalyst. scielo.org.mx Ligands can affect the electron density at the metal center, the steric environment, and the kinetics of oxidative addition and reductive elimination steps in the catalytic cycle. For the synthesis of a substituted dibenzofuran, phosphine-based ligands are commonly employed.

Research on analogous systems demonstrates that both electron-rich and electron-deficient phosphine ligands can be effective. The choice of ligand often depends on the specific substrates and the nature of the bond being formed. For instance, in the intramolecular cyclization of diaryl ethers, bulky electron-rich ligands can promote the desired C-O reductive elimination. acs.orgnih.gov

Table 1: Effect of Different Ligands on Analogous Dibenzofuran Synthesis

Ligand Catalyst System Typical Observation in Analogous Reactions
Triphenylphosphine (PPh₃) Pd(OAc)₂ or PdCl₂ Commonly used, effective in various cross-coupling reactions leading to precursors. scielo.org.mxnih.gov
Tricyclohexylphosphine (PCy₃) Pd(OAc)₂ Bulky, electron-rich ligand; can enhance catalytic activity in C-H activation steps.
Buchwald Ligands (e.g., SPhos, XPhos) Pd₂(dba)₃ Often used for challenging C-O bond formations, can lead to higher yields and broader substrate scope.
No Ligand Pd/C Ligand-free conditions with reusable catalysts have been developed for efficiency and greener synthesis. organic-chemistry.org

The reaction solvent and temperature play a significant role in the outcome of the synthesis. The solvent can influence the solubility of reactants and catalysts, as well as the reaction rate and selectivity. scielo.br Temperature affects the reaction kinetics, with higher temperatures generally leading to faster reactions, but potentially also to the formation of undesired byproducts. scielo.br

For palladium-catalyzed C-H activation/C-O cyclization reactions, polar aprotic solvents like DMF, DMAc, or DMSO are often used. However, studies have shown that carboxylic acids like pivalic acid can act as both the solvent and a co-catalyst, leading to higher yields and reproducibility. organic-chemistry.org Optimization studies on similar dihydrobenzofuran syntheses found that acetonitrile offered a good balance between conversion and selectivity and is considered a "greener" solvent. scielo.br The optimal temperature must be determined empirically; it is often a balance between achieving a reasonable reaction rate and minimizing decomposition or side reactions. scielo.br

Table 2: Influence of Solvent and Temperature on Dibenzofuran Formation (Analogous Systems)

Solvent Temperature Range (°C) General Observations
Acetonitrile Room Temp - 85 Good balance of conversion and selectivity; considered a "greener" option. scielo.br
Pivalic Acid 100 - 140 Can act as both solvent and promoter, leading to higher yields and reproducibility. organic-chemistry.org
N,N-Dimethylformamide (DMF) 100 - 150 Common solvent for palladium-catalyzed cross-coupling reactions. scielo.org.mx
Toluene 80 - 110 Often used in Suzuki and other cross-coupling reactions to build precursors.
Ethanol Reflux Used in some palladium-catalyzed cyclizations of diazonium salts of diaryl ethers. organic-chemistry.orgbiointerfaceresearch.com

The amount of catalyst used (catalyst loading) is a crucial parameter to optimize. Lowering the catalyst loading is desirable for economic and environmental reasons, but it must be sufficient to drive the reaction to completion in a reasonable timeframe. Typical loadings for palladium catalysts in dibenzofuran synthesis range from 1 to 5 mol%. organic-chemistry.orgbiointerfaceresearch.com

In some synthetic routes, a co-catalyst is necessary. For example, if the synthesis of the diaryl ether precursor involves a Sonogashira coupling, a copper co-catalyst (like CuI) is often employed alongside the palladium catalyst. nih.gov For the final C-O cyclization step, an oxidant is often required to regenerate the active Pd(II) species in the catalytic cycle, with air or molecular oxygen being the most economical and environmentally friendly choice. acs.orgnih.gov

Table 3: Catalyst Systems and Loadings in Analogous Dibenzofuran Syntheses

Catalyst Co-catalyst/Additive Typical Loading Application
Pd(OAc)₂ Pivalic Acid / Air 3 - 5 mol% Intramolecular C-H activation/C-O cyclization. acs.orgorganic-chemistry.org
Pd/C None 5 - 10 wt% Heterogeneous catalysis for greener synthesis and easy catalyst removal. organic-chemistry.org
(PPh₃)PdCl₂ CuI / Base 2 - 5 mol% Sonogashira coupling for precursor synthesis. nih.gov
Pd(dba)₃ Phosphine Ligand / Base 1 - 3 mol% Suzuki or Buchwald-Hartwig coupling for precursor synthesis.

Chemical Reactivity and Transformation Studies of 2 Cyclopropyldibenzo B,d Furan

Reactions Involving the Dibenzo[b,d]furan Core

The dibenzo[b,d]furan moiety is an electron-rich aromatic system, making it susceptible to electrophilic attack. Conversely, nucleophilic substitution is generally disfavored unless the ring is activated by strongly electron-withdrawing groups. The central furan (B31954) ring also presents sites for oxidative and reductive transformations, as well as ring-opening reactions under specific conditions.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for functionalizing aromatic compounds. wikipedia.org In 2-cyclopropyldibenzo[b,d]furan, the site of electrophilic attack is influenced by the directing effects of both the fused furan ring and the cyclopropyl (B3062369) substituent. The oxygen atom of the furan ring directs electrophiles to the ortho and para positions. The cyclopropyl group, due to the p-character of its C-C bonds, can act as a π-electron donor, thereby activating the aromatic ring towards electrophilic substitution. stackexchange.com It is generally considered an ortho, para-directing group. libretexts.org

Given the numbering of the dibenzo[b,d]furan ring, the positions most activated for electrophilic attack on this compound are predicted to be C3, C8, and C1. The directing effects of the cyclopropyl group and the furan oxygen would reinforce substitution at the C3 and C1 positions. The C8 position is also activated by the furan oxygen. The precise regioselectivity would likely depend on the nature of the electrophile and the reaction conditions, with steric hindrance potentially playing a role in the substitution pattern.

Table 1: Predicted Major Products of Electrophilic Aromatic Substitution on this compound

ReactionReagentsPredicted Major Product(s)
NitrationHNO₃, H₂SO₄3-Nitro-2-cyclopropyldibenzo[b,d]furan and 8-nitro-2-cyclopropyldibenzo[b,d]furan
BrominationBr₂, FeBr₃3-Bromo-2-cyclopropyldibenzo[b,d]furan and 8-bromo-2-cyclopropyldibenzo[b,d]furan
SulfonationSO₃, H₂SO₄This compound-3-sulfonic acid and this compound-8-sulfonic acid
Friedel-Crafts AcylationRCOCl, AlCl₃3-Acyl-2-cyclopropyldibenzo[b,d]furan and 8-acyl-2-cyclopropyldibenzo[b,d]furan

Note: The regioselectivity is a prediction based on general principles of electrophilic aromatic substitution.

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups on the aromatic ring to stabilize the negatively charged intermediate (Meisenheimer complex). nih.govlibretexts.org The cyclopropyl group is generally considered to be electron-donating, and the dibenzo[b,d]furan system itself is electron-rich. Therefore, this compound is not expected to readily undergo nucleophilic aromatic substitution under standard conditions. For such a reaction to occur, the aromatic ring would need to be further substituted with potent electron-withdrawing groups, such as nitro or cyano groups, at positions ortho or para to a suitable leaving group. libretexts.org

Oxidation and Reduction Chemistry of the Furan Ring

The furan ring within the dibenzo[b,d]furan structure can be susceptible to oxidative cleavage. Studies on the microbial degradation of dibenzofuran (B1670420) have shown that enzymatic oxidation can lead to hydroxylation of the aromatic rings, followed by cleavage of the furan ring. nih.govresearchgate.netnih.gov For instance, the fungus Paecilomyces lilacinus has been shown to hydroxylate dibenzofuran at various positions, leading to ring fission products. nih.gov Chemical oxidation of the dibenzofuran core can also be achieved, though it often requires harsh conditions and may lead to a mixture of products. The presence of the cyclopropyl group, which can also be susceptible to oxidation, would likely complicate the outcome of such reactions.

Reduction of the dibenzo[b,d]furan core is also possible. Catalytic hydrogenation can reduce one or both of the benzene (B151609) rings, depending on the reaction conditions. The furan ring is generally more resistant to reduction than the benzene rings.

Ring-Opening and Rearrangement Reactions

The C-O bonds of the furan ring in dibenzo[b,d]furans can be cleaved under certain conditions, leading to ring-opened products. researchgate.net These reactions are often catalyzed by transition metals, such as nickel, and can be used to synthesize substituted biphenyls. researchgate.net Acid-catalyzed and strong base-mediated ring-opening reactions have also been reported for benzofurans. kyoto-u.ac.jp The applicability of these methods to this compound would depend on the compatibility of the cyclopropyl group with the reaction conditions. The inherent strain of the cyclopropyl ring could potentially make it susceptible to cleavage under strongly acidic or basic conditions.

Reactivity of the Cyclopropyl Group

The cyclopropyl group possesses significant ring strain, which makes it susceptible to reactions that lead to the opening of the three-membered ring. beilstein-journals.org This strain-driven reactivity is a key feature of the chemical behavior of this compound.

Strain-Release Reactions of the Cyclopropane (B1198618) Ring

The high degree of strain in the cyclopropane ring (approximately 27 kcal/mol) provides a thermodynamic driving force for ring-opening reactions. udel.edu These reactions can be initiated by various reagents and conditions, including electrophiles, radicals, and transition metals. For cyclopropylarenes, reactions that involve the opening of the cyclopropane ring often lead to the formation of substituted propyl chains attached to the aromatic ring.

One important class of strain-release reactions is the oxidative radical ring-opening. beilstein-journals.org In this type of reaction, a radical adds to the cyclopropyl group, leading to a ring-opened radical intermediate that can then be further transformed. For this compound, such a reaction could be initiated by a radical species, leading to a variety of functionalized dibenzofuran derivatives.

The cyclopropyl group can also undergo ring-opening through reactions with electrophiles. For example, treatment with strong acids or halogens can lead to the cleavage of a C-C bond in the cyclopropane ring and the formation of a carbocationic intermediate, which can then be trapped by a nucleophile. The regioselectivity of the ring-opening would be influenced by the electronic properties of the dibenzo[b,d]furan core.

Table 2: Potential Strain-Release Reactions of the Cyclopropyl Group in this compound

Reaction TypeGeneral ReagentsPotential Product Type
Radical Ring-OpeningRadical initiator (e.g., AIBN), radical trap2-(3-Functionalized propyl)dibenzo[b,d]furan
Electrophilic Ring-OpeningStrong acid (e.g., HBr)2-(3-Bromopropyl)dibenzo[b,d]furan
HydrogenolysisH₂, Pd/C2-Propyldibenzo[b,d]furan

Note: The specific products would depend on the detailed reaction conditions and the nature of any trapping agents present.

Functionalization of the Cyclopropyl Moiety

The cyclopropyl group of this compound, while seemingly a simple saturated carbocycle, offers unique avenues for chemical functionalization. Its inherent ring strain and the π-character of its C-C bonds allow for a range of transformations that are not typically observed in other alkyl substituents. Research into the functionalization of cyclopropylarenes has revealed two primary modes of reactivity: reactions that preserve the three-membered ring and reactions that proceed via ring-opening.

Palladium-catalyzed C–H functionalization has emerged as a powerful tool for the selective modification of cyclopropane rings. nih.govsemanticscholar.orgrsc.orgnih.gov For this compound, this would involve the direct conversion of a C-H bond on the cyclopropyl moiety to a new C-C or C-X bond, keeping the tricyclic dibenzofuran core and the cyclopropyl ring intact. These reactions are often directed by a coordinating group on the substrate, though examples of non-directed C-H activation exist. The use of mono-N-protected amino acid ligands with Pd(II) catalysts has shown promise in the enantioselective C–H activation of cyclopropanes, allowing for the synthesis of enantioenriched cyclopropyl derivatives. nih.gov

Alternatively, the strained cyclopropyl ring can undergo ring-opening reactions under various conditions. These transformations are typically promoted by transition metals or Lewis acids and can lead to the formation of diverse structural motifs. scispace.comnih.govrsc.orguni-regensburg.deresearchgate.net For instance, in the presence of a palladium catalyst, cyclopropylamines can undergo monoarylation, demonstrating the utility of the cyclopropyl group as a synthetic handle. chemrxiv.org Radical-mediated ring-opening/cyclization cascades of cyclopropyl-substituted arenes have also been reported, providing access to more complex polycyclic systems. nih.gov The regioselectivity of these ring-opening reactions can often be controlled by the choice of catalyst and additives. chinesechemsoc.org

The following table summarizes potential functionalization reactions of the cyclopropyl moiety, based on studies of analogous cyclopropylarenes.

Reaction TypeReagents and ConditionsPotential Product from this compoundKey Features
Palladium-Catalyzed C-H ArylationPd(OAc)₂, Ligand, Ar-I, Base2-(Arylcyclopropyl)dibenzo[b,d]furanPreserves cyclopropane ring; allows for introduction of aryl groups.
Lewis Acid-Catalyzed Ring-Opening with NucleophilesLewis Acid (e.g., Sc(OTf)₃), Nucleophile (e.g., R-OH)Ring-opened dibenzofuran derivativesFormation of a new functionalized side chain.
Radical-Mediated Ring-Opening/CyclizationRadical Initiator, Trapping AgentComplex polycyclic structuresFormation of new C-C bonds and ring systems.

Cyclopropyl-Dibenzo[b,d]furan Conjugation Effects on Reactivity

This conjugation leads to a donation of electron density from the cyclopropyl group into the dibenzofuran ring. This increased electron density can activate the aromatic system towards electrophilic substitution reactions. The position of the cyclopropyl group at the 2-position will direct incoming electrophiles to specific positions on the dibenzofuran nucleus, governed by the resonance stabilization of the resulting intermediates.

Spectroscopic techniques such as UV-Vis spectroscopy can provide insights into these conjugation effects. A bathochromic (red) shift in the absorption maxima of this compound compared to unsubstituted dibenzofuran would be indicative of extended conjugation.

Mechanistic Investigations of Key Transformations

Elucidation of Reaction Pathways and Intermediates

The elucidation of reaction pathways and the identification of key intermediates are crucial for understanding and optimizing the chemical transformations of this compound. Mechanistic studies on related cyclopropylarenes provide a framework for predicting the likely pathways for this molecule.

For palladium-catalyzed C-H functionalization reactions, the mechanism is generally believed to involve the formation of a palladacycle intermediate. nih.govsemanticscholar.orgrsc.orgnih.gov In the case of this compound, this would likely proceed through a concerted metalation-deprotonation pathway, where the palladium catalyst coordinates to a directing group (if present) and abstracts a proton from the cyclopropyl ring. This is followed by reductive elimination to form the functionalized product and regenerate the active catalyst.

Ring-opening reactions of cyclopropanes can proceed through various intermediates depending on the reaction conditions. Under Lewis acidic conditions, the reaction is thought to involve the formation of a carbocationic intermediate. uni-regensburg.denih.govmdpi.com The Lewis acid coordinates to a substituent on the cyclopropane or the aromatic ring, facilitating the heterolytic cleavage of a C-C bond in the cyclopropyl ring to generate a stabilized carbocation. This intermediate is then trapped by a nucleophile.

Radical-mediated ring-opening reactions, on the other hand, proceed through radical intermediates. nih.gov An initial radical addition to the cyclopropyl ring or abstraction of a hydrogen atom can lead to a cyclopropylcarbinyl radical. This radical can then undergo rapid ring-opening to form a more stable homoallylic radical, which can then participate in further reactions.

Kinetic Studies and Rate-Determining Steps

Kinetic studies are essential for determining the rate-determining step of a reaction and for quantifying the influence of various factors on the reaction rate. For the transformations of this compound, kinetic analyses would provide valuable insights into the reaction mechanisms.

In palladium-catalyzed C-H activation, the C-H bond cleavage is often the rate-determining step. youtube.comyoutube.com The rate of this step can be influenced by the nature of the ligand on the palladium catalyst, the strength of the C-H bond being broken, and steric factors.

For Lewis acid-catalyzed ring-opening reactions, the formation of the carbocation intermediate is typically the slow step. The rate of this step is dependent on the strength of the Lewis acid, the stability of the forming carbocation, and the nature of the solvent.

The Hammett equation is a valuable tool in mechanistic studies of aromatic compounds, relating reaction rates to the electronic properties of substituents. viu.cachemeurope.comwikipedia.orgslideshare.netdalalinstitute.com By studying the reaction rates of a series of substituted dibenzofurans, a Hammett plot can be constructed. The sign and magnitude of the reaction constant (ρ) would provide information about the charge development in the transition state of the rate-determining step. For example, a large negative ρ value for an electrophilic aromatic substitution on the dibenzofuran ring would indicate the development of significant positive charge in the transition state, consistent with the formation of a sigma complex.

The following table presents hypothetical Hammett data for an electrophilic substitution reaction on a series of substituted dibenzofurans to illustrate the concept.

Substituent (X)Substituent Constant (σ)Relative Rate (kₓ/k₀)log(kₓ/k₀)
-OCH₃-0.2710.51.02
-CH₃-0.173.20.51
-H0.001.00.00
-Cl0.230.3-0.52
-NO₂0.780.01-2.00

Role of Catalysts and Additives in Reaction Mechanisms

Catalysts and additives play a pivotal role in controlling the outcome and efficiency of chemical reactions involving this compound. Their influence extends to reaction rates, regioselectivity, and stereoselectivity.

In transition metal-catalyzed reactions, such as palladium-catalyzed C-H functionalization, the choice of the metal, its oxidation state, and the coordinating ligands are critical. nih.govsemanticscholar.orgrsc.orgnih.govresearchgate.netwikipedia.org The ligand can influence the reactivity and selectivity of the catalyst by modifying its steric and electronic properties. For instance, chiral ligands can be used to induce enantioselectivity in C-H activation reactions. nih.gov

Lewis acids are commonly employed to activate the cyclopropane ring towards nucleophilic attack. uni-regensburg.denih.govmdpi.comrsc.org The strength of the Lewis acid can determine the extent of activation and can influence the regioselectivity of ring-opening. Different Lewis acids can lead to different reaction pathways, highlighting their importance in controlling the reaction outcome.

Additives can also have a profound effect on reaction mechanisms. In some palladium-catalyzed reactions, oxidants are required to regenerate the active catalytic species. nih.gov Bases are often necessary to facilitate deprotonation steps. In other cases, additives can act as co-catalysts or can modify the properties of the primary catalyst. The presence of certain additives has been shown to reverse the regioselectivity of hydrosilylation reactions of alkynes, demonstrating their powerful influence on the reaction course. chinesechemsoc.org

Advanced Spectroscopic and Analytical Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For 2-Cyclopropyldibenzo[b,d]furan, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments allows for the unambiguous assignment of all proton and carbon signals. scielo.brresearchgate.net

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the cyclopropyl (B3062369) substituent and the seven protons of the dibenzofuran (B1670420) core.

Cyclopropyl Protons: The cyclopropyl group gives rise to a characteristic set of signals in the upfield region of the spectrum, typically between 0.5 and 2.5 ppm. The single methine proton (H-1') directly attached to the aromatic ring is expected to appear as a multiplet, deshielded relative to the methylene protons due to its proximity to the ring system. The four methylene protons (H-2' and H-3') are chemically non-equivalent and are expected to appear as two separate multiplets.

Aromatic Protons: The seven aromatic protons resonate in the downfield region, generally between 7.0 and 8.5 ppm. The substitution at the C-2 position influences the chemical shifts and splitting patterns of the remaining protons on the dibenzofuran skeleton. Protons H-1 and H-3, being ortho to the cyclopropyl group, will likely appear as a singlet (or a narrow doublet) and a doublet, respectively. The remaining five protons on the unsubstituted rings will exhibit coupling patterns typical of the parent dibenzofuran system, including doublets and doublets of doublets. chemicalbook.com

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-17.85s-
H-37.35d8.4
H-47.90d8.4
H-67.98d7.6
H-77.40t7.8
H-87.50t7.8
H-97.60d8.0
H-1' (methine)2.10 - 2.20m-
H-2', H-3' (methylene)1.00 - 1.10m-
H-2', H-3' (methylene)0.70 - 0.80m-

The proton-decoupled ¹³C NMR spectrum of this compound would display 15 distinct signals, corresponding to the 15 carbon atoms in the molecule.

Cyclopropyl Carbons: The carbons of the cyclopropyl ring are highly shielded and appear in the upfield region of the spectrum (typically < 20 ppm). The methine carbon (C-1') and the two equivalent methylene carbons (C-2', C-3') would be readily identifiable.

Dibenzofuran Carbons: The twelve carbons of the dibenzofuran core resonate in the aromatic region (110-160 ppm). chemicalbook.comoregonstate.edu The chemical shifts are influenced by the cyclopropyl substituent and the oxygen heteroatom. The quaternary carbons, including those at the ring junctions (C-4a, C-4b, C-5a, C-9a) and the oxygen-bound carbons (C-9b, C-9c), are typically weaker in intensity compared to the protonated carbons. compoundchem.com The carbon directly attached to the cyclopropyl group (C-2) would show a characteristic shift.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-1118.5
C-2142.0
C-3122.0
C-4120.5
C-4a124.0
C-4b128.0
C-5a123.0
C-6121.5
C-7127.5
C-8125.0
C-9111.5
C-9a156.0
C-9b155.0
C-1' (methine)16.0
C-2', C-3' (methylene)9.5

Two-dimensional (2D) NMR experiments are indispensable for confirming the complex structure by establishing through-bond correlations between nuclei. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks. science.gov For this compound, COSY would show cross-peaks between adjacent aromatic protons (e.g., H-3 with H-4, H-6 with H-7, etc.), confirming their positions on the rings. It would also clearly map the connectivity within the cyclopropyl ring, showing correlations between the methine proton (H-1') and the methylene protons (H-2'/H-3').

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates each proton with the carbon atom to which it is directly attached (one-bond ¹H-¹³C correlation). columbia.edunih.gov An HSQC spectrum would definitively link each proton signal in Table 1 to its corresponding carbon signal in Table 2, such as connecting the aromatic proton signals to their respective aromatic carbon signals and the cyclopropyl proton signals to their specific carbon signals.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is employed to determine the molecular weight of a compound and can provide structural clues based on its fragmentation patterns. nih.gov

High-Resolution Mass Spectrometry provides a highly accurate measurement of a compound's mass, which allows for the determination of its elemental composition. For this compound, the molecular formula is C₁₅H₁₂O. HRMS would be used to measure the experimental mass of the molecular ion and compare it to the calculated exact mass.

Molecular Formula: C₁₅H₁₂O

Calculated Exact Mass: 208.08882 u

Expected HRMS Result: An experimental mass measurement within a few parts per million (ppm) of the calculated value would confirm the molecular formula, distinguishing it from other potential formulas with the same nominal mass. rsc.org

In techniques like Electron Ionization (EI) Mass Spectrometry, the molecular ion is energized, causing it to break apart into smaller, characteristic fragment ions. Analyzing these fragmentation pathways provides a fingerprint of the molecule's structure. nih.govnist.gov

The mass spectrum of this compound would be expected to show a prominent molecular ion peak (M⁺˙) at m/z 208. Key fragmentation pathways would likely include:

Loss of Ethylene: A common fragmentation for cyclopropyl aromatic compounds is the loss of an ethylene molecule (C₂H₄, 28 u) from the cyclopropyl ring, leading to a fragment ion at m/z 180.

Loss of CO: The dibenzofuran core can undergo a characteristic loss of a carbon monoxide molecule (CO, 28 u), also resulting in a fragment ion at m/z 180. nist.gov

Loss of H atom: Loss of a hydrogen radical from the m/z 180 ion could lead to a stable aromatic cation at m/z 179.

The isotope pattern would be consistent with the molecular formula. The M+1 peak, resulting from the natural abundance of ¹³C, would have a predicted relative intensity of approximately 16.5% of the molecular ion peak (15 carbons x 1.1%).

Table 3: Predicted Mass Spectrometry Fragmentation Data for this compound

m/zPredicted Relative Intensity (%)Proposed Fragment
208100[C₁₅H₁₂O]⁺˙ (Molecular Ion)
18060[C₁₃H₈O]⁺˙ or [C₁₄H₁₂]⁺˙
17955[C₁₄H₁₁]⁺
15240[C₁₂H₈]⁺˙

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its constituent dibenzo[b,d]furan core and the cyclopropyl substituent.

The dibenzo[b,d]furan moiety would be characterized by several distinct vibrational modes. Aromatic C-H stretching vibrations are anticipated in the region of 3100-3000 cm⁻¹. The carbon-carbon stretching vibrations within the aromatic rings typically appear in the 1600-1450 cm⁻¹ range. The C-O-C stretching of the furan (B31954) ring is a key indicator and is expected to produce a strong absorption band, likely around 1280-1000 cm⁻¹.

The presence of the cyclopropyl group would introduce additional characteristic peaks. The C-H stretching vibrations of the cyclopropyl ring are expected at slightly higher wavenumbers than typical alkyl C-H stretches, often appearing above 3000 cm⁻¹. The ring strain in the cyclopropyl group also gives rise to characteristic C-C bond vibrations, which can be observed in the fingerprint region.

Table 1: Expected Infrared Absorption Bands for this compound

Functional GroupExpected Wavenumber (cm⁻¹)Vibration Type
Aromatic C-H3100-3000Stretch
Cyclopropyl C-H~3080-3000Stretch
Aromatic C=C1600-1450Stretch
C-O-C (furan ring)1280-1000Asymmetric Stretch
Aromatic C-H900-675Out-of-plane bend

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound would be dominated by the extensive conjugation of the dibenzo[b,d]furan system. This large chromophore is expected to exhibit strong absorption in the ultraviolet region.

Typically, π → π* transitions are responsible for the absorption bands in aromatic compounds. For dibenzo[b,d]furan, multiple absorption bands are expected, corresponding to transitions to different excited states. The introduction of a cyclopropyl group, which can interact with the π-system through its unique electronic properties, may cause a slight shift in the absorption maxima (λmax) compared to the parent dibenzofuran. This shift, known as a bathochromic (red) or hypsochromic (blue) shift, can provide insights into the electronic interaction between the substituent and the aromatic core.

Table 2: Expected UV-Vis Absorption for this compound

TransitionExpected Wavelength Range (nm)Chromophore
π → π*200-400Dibenzo[b,d]furan

Note: The solvent used for analysis can influence the position and intensity of the absorption bands.

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray diffraction (XRD) is an essential technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. scispace.comanton-paar.com If this compound can be obtained in a single crystal form, single-crystal XRD can provide definitive information about its molecular structure. scispace.com

The analysis of the diffraction pattern allows for the determination of the unit cell dimensions, bond lengths, bond angles, and torsional angles within the molecule. This would confirm the planar nature of the dibenzo[b,d]furan system and establish the precise geometry and orientation of the cyclopropyl substituent relative to the aromatic core. XRD is a non-destructive technique that provides highly precise structural data. anton-paar.com

Advanced Microscopy Techniques (e.g., SEM, TEM, AFM) for Material Characterization

Should this compound be prepared in a form that constitutes a non-biological material, such as thin films, nanoparticles, or other ordered aggregates, advanced microscopy techniques would be invaluable for characterization.

Scanning Electron Microscopy (SEM) would be used to visualize the surface morphology of the material, providing information on features like grain size, shape, and surface texture.

Transmission Electron Microscopy (TEM) could reveal the internal structure of the material, including crystallinity and the presence of any defects at the nanoscale.

Atomic Force Microscopy (AFM) would be employed to map the surface topography with atomic or near-atomic resolution, which is particularly useful for characterizing thin films and molecular layers.

The applicability of these techniques is contingent on the specific material form of this compound being investigated.

Computational and Theoretical Studies of 2 Cyclopropyldibenzo B,d Furan

Quantum Chemical Calculations

Quantum chemical calculations, particularly those utilizing Density Functional Theory (DFT), offer significant insights into the geometric and electronic properties of molecules. For the parent compound, dibenzofuran (B1670420), these calculations have been performed at the B3LYP/6-311G(d, p) level of theory, providing a reliable foundation for understanding its derivatives. researchgate.net

Geometry Optimization and Electronic Structure Calculations

Table 1: Predicted Optimized Geometric Parameters for 2-Cyclopropyldibenzo[b,d]furan (based on Dibenzofuran)

This interactive table provides the predicted bond lengths and angles for this compound, extrapolated from computational data for dibenzofuran.

ParameterValue (Å or °)
C-C (aromatic)~1.39 - 1.41
C-O~1.39
C-C (cyclopropyl)~1.51
C-H (aromatic)~1.08
C-H (cyclopropyl)~1.09
C-O-C angle~105.4
C-C-C (aromatic)~118 - 122
C-C-C (cyclopropyl)~60

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity. researchgate.net For dibenzofuran, the HOMO-LUMO gap is calculated to be approximately 5.028 eV, suggesting high stability. researchgate.net The addition of a cyclopropyl (B3062369) group, which can act as a weak electron donor, is predicted to slightly raise the HOMO energy and minimally affect the LUMO energy, leading to a marginally smaller HOMO-LUMO gap compared to the parent molecule. This would suggest a slight increase in reactivity.

Table 2: Predicted Frontier Molecular Orbital Energies and Global Reactivity Parameters for this compound (based on Dibenzofuran)

This interactive table summarizes the predicted FMO energies and related chemical reactivity descriptors.

ParameterPredicted Value
HOMO Energy~ -6.2 eV
LUMO Energy~ -1.2 eV
HOMO-LUMO Gap (ΔE)~ 5.0 eV
Chemical Potential (μ)~ -3.7 eV
Electronegativity (χ)~ 3.7 eV
Global Hardness (η)~ 2.5 eV
Global Softness (ζ)~ 0.4 (eV)⁻¹
Electrophilicity (ω)~ 2.8 eV

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. wolfram.com The MEP map for dibenzofuran shows negative potential (red and yellow regions) localized around the oxygen atom and the π-systems of the benzene (B151609) rings, indicating these are the most likely sites for electrophilic attack. researchgate.net Positive potential (blue regions) is found around the hydrogen atoms. researchgate.net For this compound, the cyclopropyl group is expected to slightly enhance the negative electrostatic potential of the substituted benzene ring, further directing electrophilic interactions towards this part of the molecule.

Spectroscopic Property Prediction

Computational methods can also simulate various types of spectra, providing a theoretical basis for experimental identification and characterization.

Computational NMR Chemical Shift Prediction

Predicting Nuclear Magnetic Resonance (NMR) spectra through computational chemistry has become a reliable method for structure elucidation. researchgate.netuncw.edu The chemical shifts of ¹H and ¹³C atoms are highly dependent on their local electronic environment. For this compound, the aromatic protons are expected to appear in the typical downfield region of the ¹H NMR spectrum, with the protons of the cyclopropyl group appearing much further upfield. Similarly, the ¹³C NMR spectrum will show distinct signals for the aromatic carbons and the carbons of the cyclopropyl group.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

This interactive table presents the anticipated chemical shift ranges for the different types of protons and carbons in the molecule.

Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aromatic7.0 - 8.0110 - 160
Cyclopropyl (CH)0.8 - 1.210 - 20
Cyclopropyl (CH₂)0.5 - 0.95 - 15

Simulated UV-Vis and IR Spectra

Time-dependent DFT (TD-DFT) is commonly used to predict electronic transitions and simulate UV-Vis absorption spectra. anu.edu.au Dibenzofuran exhibits strong absorption bands in the UV region, which are characteristic of its aromatic system. researchgate.net The introduction of a cyclopropyl group is anticipated to cause a slight red shift (a shift to longer wavelengths) in the absorption maxima due to weak electronic donating effects.

Infrared (IR) spectroscopy is used to identify the vibrational modes of a molecule. nih.gov The simulated IR spectrum for dibenzofuran shows characteristic peaks for C-H stretching in the aromatic rings, C-C stretching within the rings, and C-O stretching of the furan (B31954) moiety. researchgate.net For this compound, additional peaks corresponding to the C-H and C-C stretching and bending vibrations of the cyclopropyl group would be expected.

Table 4: Predicted Key IR Vibrational Frequencies (cm⁻¹) and UV-Vis Absorption Maxima (nm) for this compound

This interactive table outlines the expected significant peaks in the IR and UV-Vis spectra.

Spectral DataPredicted Wavenumber/WavelengthAssignment
IR Frequencies
~3100 - 3000Aromatic C-H Stretch
~3000 - 2900Cyclopropyl C-H Stretch
~1600 - 1450Aromatic C-C Stretch
~1250 - 1200Aromatic C-O Stretch
~1020Cyclopropyl Ring Breathing
UV-Vis λmax
~220 - 230π → π* transition
~250 - 260π → π* transition
~290 - 310π → π* transition

Reaction Mechanism Modeling

Computational modeling, particularly using Density Functional Theory (DFT), is a powerful tool for investigating the intricate details of reaction mechanisms at the molecular level. mdpi.com For a molecule like this compound, these studies would focus on elucidating the pathways of its formation and subsequent reactions, such as electrophilic aromatic substitution.

The core of understanding reaction rates lies in the characterization of the transition state (TS), which is the highest energy point along the reaction coordinate. wikipedia.org Transition state theory (TST) provides the framework for relating the properties of the TS to the reaction rate. youtube.com Computational methods, especially DFT, are employed to locate the geometry of the transition state and calculate its energy. The difference in energy between the reactants and the transition state is the activation energy (Ea), a critical parameter that governs the reaction speed. uomustansiriyah.edu.iqmasterorganicchemistry.com

For this compound, a key reaction type to consider is electrophilic aromatic substitution on the dibenzofuran ring system. The cyclopropyl group, due to the p-character of its C-C bonds, can act as an electron-donating group, thus activating the aromatic ring towards electrophilic attack. uomustansiriyah.edu.iq DFT calculations would be instrumental in determining the preferred position of substitution (ortho, meta, or para to the cyclopropyl group) by comparing the activation energies for the formation of the different possible carbocation intermediates (arenium ions). byjus.com

In the absence of direct data for this compound, we can look at analogous systems. For instance, DFT calculations on the cyclopropanation of styrene (B11656) derivatives have been used to map out the reaction pathways and their corresponding energy barriers. nih.govacs.org These studies reveal the Gibbs free energy of transition states, which are crucial for understanding the feasibility of a reaction pathway. nih.govacs.org Furthermore, theoretical evidence for the transition state nature of the cyclopropyl cation itself highlights its instability and propensity for ring-opening, a potential reaction pathway for substituted cyclopropanes under certain conditions. anl.govresearchgate.net

Table 1: Representative Activation Energies from Analogous Systems

Reaction Type System Computational Method Activation Energy (kcal/mol) Reference
Cyclopropanation Aryldiazodiacetate and Styrene DFT ~28 nih.gov

This table is illustrative and provides data from related systems to infer the potential energetic landscape for reactions involving this compound.

Key descriptors include:

Frontier Molecular Orbitals (HOMO and LUMO): The energy of the Highest Occupied Molecular Orbital (HOMO) is related to the molecule's ability to donate electrons, while the energy of the Lowest Unoccupied Molecular Orbital (LUMO) relates to its ability to accept electrons. For an electrophilic attack on the dibenzofuran ring, a higher HOMO energy would suggest greater reactivity. The location of the HOMO on the aromatic ring can help predict the site of electrophilic attack.

Electrostatic Potential Maps: These maps visualize the distribution of charge on a molecule's surface, indicating electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, these maps would likely show a higher electron density on the aromatic rings, particularly at positions ortho and para to the electron-donating cyclopropyl group.

Thermodynamic Parameters: DFT calculations can accurately predict changes in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) for a reaction. A negative ΔG indicates a spontaneous reaction under thermodynamic control.

By calculating these descriptors for potential reaction pathways of this compound, chemists can predict the likely products and select appropriate reaction conditions to favor the desired outcome.

| HOMO/LUMO Energies | Energies of the frontier molecular orbitals. | Predicts susceptibility to electrophilic/nucleophilic attack. |

Molecular Dynamics Simulations (if applicable to material science context)

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. In the context of materials science, MD simulations can provide insights into the bulk properties of materials containing this compound. For example, if this compound were to be used as a component in an organic electronic device, MD simulations could model how individual molecules pack together in a solid state. This is crucial as the packing arrangement significantly influences properties like charge transport.

Studies on related dibenzofuran compounds have utilized MD simulations to understand their behavior in complex environments. For instance, classical MD simulations have been used to model the permeation of chlorinated dibenzofurans through lipid membranes. nih.govmdpi.compreprints.org These simulations provide a detailed picture of the interactions between the dibenzofuran core and the surrounding lipid molecules, governed by forces like van der Waals and electrostatic interactions. nih.gov Such an approach could be adapted to study how this compound interacts with polymers or other organic molecules in a blend, which is relevant for applications in organic semiconductors or as additives in materials.

Structure-Property Relationships: Theoretical Insights

Understanding the relationship between a molecule's structure and its properties is a cornerstone of chemistry. Computational methods are invaluable for elucidating these relationships. For this compound, theoretical insights would focus on how the combination of the rigid, electron-rich dibenzofuran core and the strained, electron-donating cyclopropyl group gives rise to its unique electronic and photophysical properties.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational techniques that correlate a molecule's structural features (descriptors) with its biological activity or physical properties. nih.govmdpi.com While no specific QSAR studies on this compound were found, studies on other dibenzofuran derivatives have identified key molecular attributes that influence their biological activity, such as their interactions with specific enzymes. nih.gov Similarly, 3D-QSAR studies on cyclopropyl-containing compounds have been used to build predictive models for their biological affinities. mdpi.com

Theoretical calculations can predict various properties of this compound, including:

Ionization Potential and Electron Affinity: These properties are crucial for understanding its potential use in organic electronics.

Dipole Moment: This influences its solubility and intermolecular interactions.

Polarizability: This relates to how the electron cloud of the molecule is distorted by an electric field, affecting its optical properties.

By systematically modifying the structure of this compound in silico (e.g., by changing the position of the cyclopropyl group or adding other substituents) and calculating the resulting properties, researchers can build models that predict the behavior of new derivatives, guiding the synthesis of novel materials with desired characteristics.

Table 3: List of Compounds Mentioned

Compound Name
This compound
Styrene
Aryldiazodiacetate

Derivatives and Analogues of 2 Cyclopropyldibenzo B,d Furan: Synthesis and Research Potential

Synthesis of Substituted 2-Cyclopropyldibenzo[b,d]furan Derivatives

The synthesis of derivatives can be approached by two main strategies: modifying the cyclopropyl (B3062369) group on a pre-formed dibenzofuran (B1670420) core or introducing additional functional groups to the aromatic rings of the this compound molecule. Numerous methods have been developed for the general synthesis and functionalization of the dibenzofuran nucleus. biointerfaceresearch.comrsc.org

The cyclopropane (B1198618) ring, while generally stable, can undergo specific reactions, particularly when activated by adjacent functional groups. These reactions offer a pathway to more complex derivatives.

Ring-Opening Reactions: Cyclopropanes bearing an electron-accepting group are susceptible to polar, ring-opening reactions when treated with nucleophiles, functioning as effective σ-electrophiles. nih.gov For a derivative of this compound, introducing an acyl group onto the dibenzofuran ring adjacent to the cyclopropyl moiety could activate the ring towards nucleophilic attack. Furthermore, nickel-catalyzed reductive ring-opening of aryl cyclopropyl ketones with alkyl bromides represents a modern method for regioselective C-C bond formation, transforming the cyclopropyl group into a longer alkyl chain. acs.org

Radical Reactions: The generation of radical intermediates, such as the cyclopropylcarbinyl radical, can lead to rearrangement reactions. These species are known to undergo rapid ring-opening to form homoallyl radicals, providing a route to olefinic derivatives. wiley.com

Carbene-Mediated Transformations: The formation of a cyclopropylcarbene intermediate can lead to a spontaneous ring-enlargement reaction, yielding cyclobutene (B1205218) derivatives. wiley.com This transformation could be a potential route to novel fused-ring systems incorporating the dibenzofuran scaffold.

The dibenzo[b,d]furan core is amenable to various aromatic functionalization reactions. The presence of the cyclopropyl group, which typically acts as an ortho-, para-directing group, would influence the regioselectivity of these substitutions.

Electrophilic Aromatic Substitution: Standard electrophilic substitution reactions such as halogenation, nitration, and Friedel-Crafts acylation can be employed to introduce functional groups onto the aromatic rings. The precise location of substitution would be determined by the combined directing effects of the fused furan (B31954) ring and the cyclopropyl substituent.

Metal-Catalyzed Cross-Coupling: Modern synthetic methods, including palladium- or ruthenium-catalyzed reactions, provide powerful tools for creating C-C and C-heteroatom bonds. biointerfaceresearch.comrsc.org For instance, after introducing a halogen (e.g., bromine or iodine) onto the dibenzofuran skeleton, Suzuki, Stille, or Buchwald-Hartwig cross-coupling reactions could be used to append a wide variety of aryl, alkyl, or amino groups, respectively.

Structural Isomers and Related Fused Heterocyclic Systems

The substitution pattern on the dibenzo[b,d]furan core significantly influences the molecule's properties. Positional isomers of this compound, such as 1-, 3-, or 4-Cyclopropyldibenzo[b,d]furan, are expected to exhibit distinct electronic and photophysical characteristics. Studies on regioisomers of other substituted dibenzofurans have shown that the point of attachment dramatically affects performance in applications like organic light-emitting diodes (OLEDs). rsc.org

Beyond positional isomers, related fused heterocyclic systems where the oxygen atom of the furan ring is replaced by another heteroatom are of significant interest in materials science. Key analogues include:

Dibenzo[b,d]thiophene: The sulfur analogue, which often exhibits different charge-transport properties compared to its furan counterpart.

Carbazole: The nitrogen analogue, a widely used building block for hole-transporting materials in organic electronics.

Impact of Substitution on Electronic and Steric Properties

The electronic and steric properties of this compound can be precisely tuned through the introduction of various substituents. The cyclopropyl group itself influences the electronic structure through conjugation, where its Walsh orbitals can overlap with the aromatic π-system, effectively acting as a π-electron donor. stackexchange.com

Further functionalization of the dibenzo[b,d]furan rings would modulate these properties. Attaching electron-donating groups (e.g., methoxy, amino) would raise the energy of the Highest Occupied Molecular Orbital (HOMO), while electron-withdrawing groups (e.g., cyano, nitro, acyl) would lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This tuning of frontier molecular orbital energies is critical for designing materials for specific electronic applications.

Computational and experimental studies on substituted dibenzofurans confirm the profound effect of substituent position on key electronic parameters.

Substituent Position on DibenzofuranEffect on HOMO LevelEffect on LUMO LevelResulting Triplet Energy (ET)Reference
Position 2Generally higher (less negative)Relatively stableHigh rsc.orgresearchgate.net
Position 3Moderately affectedLowered with acceptor groupsVariable rsc.org
Position 4Lower (more negative)Relatively stableHigh researchgate.net

This table presents generalized trends observed in studies of various substituted dibenzofuran isomers for optoelectronic applications. The exact values depend on the specific substituent.

Sterically, bulky substituents introduced near the cyclopropyl group or the points of fusion between the rings can induce torsion in the molecular backbone. This can disrupt π-conjugation, leading to changes in absorption and emission spectra, but can also be beneficial in preventing intermolecular aggregation (π-π stacking), which is often desired in solution-processed organic electronic devices.

Future Research Directions and Unexplored Avenues

Development of More Sustainable and Green Synthetic Methodologies

The future synthesis of 2-Cyclopropyldibenzo[b,d]furan will likely prioritize environmentally benign methods that improve atom economy and reduce waste. Current synthetic strategies for dibenzofurans often rely on palladium-catalyzed cross-coupling and cyclization reactions, which, while effective, present challenges related to catalyst cost and toxicity. acs.orgnih.govacs.orgorganic-chemistry.orgbiointerfaceresearch.com

Future research should explore:

Biomass-Derived Precursors: A significant advancement would be the development of synthetic routes starting from renewable resources. For instance, methods have been proposed for synthesizing dibenzofurans from cellulose-derived precursors like 1,2,4-benzenetriol, using solid acid catalysts such as Amberlyst-15 under eco-friendly conditions. acs.org Adapting such pathways could provide a sustainable route to the dibenzofuran (B1670420) core.

Greener Catalysis: Moving away from traditional palladium catalysts is a key goal. Copper-catalyzed C-H activation and subsequent C-O bond formation present a more cost-effective and less toxic alternative for cycloetherification. cas.cn Similarly, employing reusable catalysts like Pd/C under ligand-free conditions can simplify purification and reduce waste. acs.org

Alternative Solvents: The use of deep eutectic solvents (DESs) or aqueous systems could replace volatile organic compounds (VOCs). acs.org Visible-light-promoted synthesis using organic photosensitizers also offers a greener approach by avoiding harsh reagents and high temperatures. figshare.com

Green StrategyPotential AdvantageRelevant Precedent for Dibenzofurans
Biomass FeedstocksReduced reliance on fossil fuels, sustainability.Synthesis from cellulose-derived 1,2,4-benzenetriol. acs.org
Copper CatalysisLower cost and toxicity compared to palladium.CuBr-catalyzed C-H activation for cycloetherification. cas.cn
Reusable CatalystsSimplified purification, reduced catalyst waste.Use of Pd/C in ligand-free conditions. acs.org
Visible-Light PromotionMild reaction conditions, reduced energy consumption.Photosensitizer-mediated intramolecular C-O bond formation. figshare.com

Exploration of New Reaction Pathways and Catalytic Systems

Beyond making existing syntheses greener, a major research thrust will be the discovery of entirely new ways to construct and functionalize the this compound scaffold. Modern organic synthesis provides a rich toolbox for this endeavor.

Key areas for exploration include:

C-H Activation: Direct C-H activation/C-O cyclization is a powerful, atom-economical strategy for building the dibenzofuran core from simple precursors like 2-phenylphenols. acs.orgnih.gov Research into applying this logic to precursors already bearing the cyclopropyl (B3062369) moiety could lead to highly efficient synthetic routes. Both palladium and copper-based systems have shown promise in this area. acs.orgcas.cn

Novel Metal Catalysis: The use of rhodium catalysts for C-H functionalization and annulation reactions has been demonstrated for related benzofuran (B130515) systems and could be adapted for dibenzofuran synthesis. acs.orgnih.gov This could open pathways to different substitution patterns and functional group tolerance.

One-Pot Tandem Reactions: Methodologies that combine multiple steps into a single operation, such as a one-pot Pd-catalyzed cross-coupling/aromatization followed by a Cu-catalyzed Ullmann coupling, offer significant gains in efficiency. organic-chemistry.org Designing a tandem sequence to construct this compound from readily available starting materials is a worthy objective.

Advanced Spectroscopic Investigations into Excited State Dynamics

The electronic properties of the dibenzofuran core, modulated by the attached cyclopropyl group, suggest that this compound could have interesting photophysical properties. Understanding the behavior of the molecule after absorbing light is crucial for its potential use in optical or electronic materials.

Future research should employ advanced spectroscopic techniques:

Femtosecond Transient Absorption (fs-TA) Spectroscopy: This pump-probe technique can track the evolution of excited states on ultrafast timescales (femtoseconds to nanoseconds). nih.govnih.govdmphotonics.commdpi.comyoutube.comrsc.org By applying fs-TA, researchers can directly observe processes like internal conversion, intersystem crossing to triplet states, and structural relaxation in the excited state. Studies on related polycyclic aromatic hydrocarbons (PAHs) and their derivatives have successfully used this method to unravel complex relaxation pathways. chimia.chaps.orgchemrxiv.org

Time-Resolved Fluorescence Spectroscopy: While many dibenzofurans are not strongly fluorescent, techniques like fluorescence up-conversion can capture emission from very short-lived singlet excited states. nih.gov This data provides critical information on the initial deactivation pathways and complements fs-TA measurements.

Combined Spectroscopic and Computational Approach: The most powerful insights come from combining experimental data with high-level quantum chemical calculations. Experimental spectra can be interpreted and assigned with the aid of theoretical models, providing a complete picture of the excited-state landscape. nih.govmdpi.com

Deeper Computational Studies of Complex Reaction Networks

Modern computational chemistry offers powerful tools to predict molecular properties and elucidate complex reaction mechanisms, guiding experimental work and saving significant resources.

Future computational studies on this compound should focus on:

Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations can be used to map the potential energy surfaces of proposed synthetic routes. pku.edu.cnmdpi.comrsc.org This allows for the determination of activation barriers and reaction intermediates, helping to optimize conditions and explain observed outcomes. For example, DFT has been used to study the hydrodeoxygenation of dibenzofuran and the cycloaddition reactions of furan (B31954) derivatives. pku.edu.cnnih.gov

Predicting Photophysical Properties: Time-Dependent DFT (TD-DFT) is a workhorse method for calculating excited-state energies, which correspond to absorption and emission wavelengths. mdpi.comresearchgate.netarxiv.org Benchmarking various DFT functionals against experimental data for related compounds can ensure the accuracy of predictions for this compound. arxiv.orgrsc.orgresearchgate.netaip.orgresearchgate.net

Molecular Dynamics (MD) Simulations: To understand how the molecule behaves in a condensed phase (e.g., in solution or a polymer matrix), MD simulations can provide insights into its conformational flexibility and interactions with its environment. This is particularly relevant for designing materials with specific bulk properties.

Computational MethodResearch Application for this compound
Density Functional Theory (DFT)Elucidating synthetic reaction mechanisms, calculating ground-state properties. pku.edu.cnnih.gov
Time-Dependent DFT (TD-DFT)Predicting UV-Vis absorption and fluorescence spectra, analyzing excited states. mdpi.comarxiv.org
Molecular Dynamics (MD)Simulating behavior in solution or solid state, predicting material properties.

Discovery of Novel Non-Biological Applications for the this compound Scaffold

The rigid, planar structure and high triplet energy of the dibenzofuran core make it an attractive building block for materials science, particularly in organic electronics. acs.org The electronic perturbation introduced by the 2-cyclopropyl group could be exploited to fine-tune these properties.

Promising areas for application-focused research include:

Organic Light-Emitting Diodes (OLEDs): Dibenzofuran derivatives are widely explored as host materials for phosphorescent OLEDs due to their high triplet energy, which facilitates efficient energy transfer to the emissive dopant. acs.orgnih.gov The 2-cyclopropyl derivative could be synthesized and evaluated as a host material, particularly for blue-emitting devices which remain a significant challenge. rsc.orgresearchgate.net

Catalyst Scaffolds and Ligands: The rigid dibenzofuran framework is an ideal platform for designing specialized ligands for transition metal catalysis. The amino derivative, 3-aminodibenzofuran, has been used to create Schiff base and phosphine (B1218219) ligands for catalysts used in oxidation, C-H activation, and cross-coupling reactions. nbinno.com Functionalizing the this compound core could lead to new ligands with unique steric and electronic profiles, potentially enhancing catalytic selectivity and activity.

Functional Polymers and Resins: The thermal stability of the dibenzofuran unit makes it a candidate for incorporation into high-performance polymers. ekb.eg Investigating the polymerization of functionalized this compound monomers could lead to new materials with tailored optical, electronic, or thermal properties.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Cyclopropyldibenzo[b,d]furan, and what parameters critically influence yield?

  • Methodology : Synthesis typically involves halogenation or cross-coupling reactions on dibenzo[b,d]furan precursors. For example, cyclopropane rings can be introduced via cyclopropanation reagents (e.g., Simmons-Smith conditions) or transition-metal-catalyzed reactions. Key parameters include catalyst choice (e.g., Pd for cross-coupling), solvent polarity, and temperature control to avoid side reactions like ring-opening .
  • Critical Considerations : Trace moisture or oxygen can deactivate catalysts, reducing yield. Purification via column chromatography or recrystallization is often required to isolate the product .

Q. How is the structure of this compound confirmed using spectroscopic techniques?

  • Analytical Workflow :

  • NMR : 1H^1H- and 13C^{13}C-NMR identify cyclopropane protons (δ ~0.5–2.0 ppm) and aromatic signals (δ ~6.5–8.5 ppm). 1H^1H-1H^1H COSY and HSQC confirm connectivity .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular formula (e.g., [M+H]+^+ at m/z 236.0837 for C14_{14}H12_{12}O) .
  • X-ray Crystallography : Resolves stereochemistry and π-π stacking interactions in solid-state structures .

Advanced Research Questions

Q. What strategies resolve contradictions in reactivity data for this compound under varying catalytic conditions?

  • Case Study : Discrepancies in electrophilic substitution rates (e.g., nitration or sulfonation) may arise from steric hindrance of the cyclopropyl group or solvent effects. Controlled experiments with deuterated solvents (e.g., D2 _2O) can clarify mechanistic pathways, while DFT calculations model transition states .
  • Recommendations : Compare kinetic data across solvents (polar vs. nonpolar) and catalysts (Lewis acids like AlCl3_3 vs. Brønsted acids). Reproducibility requires strict exclusion of air/moisture .

Q. How do computational models predict the interaction of this compound with biological targets, and what experimental validations are required?

  • In Silico Approaches : Molecular docking (e.g., AutoDock Vina) screens for binding affinity to enzymes like cytochrome P450. Pharmacophore models highlight steric and electronic compatibility with active sites .
  • Experimental Validation :

  • Enzyme Assays : Measure inhibition constants (Ki_i) using fluorescence-based assays.
  • Cellular Uptake Studies : Radiolabeled 14C^{14}C-analogs track intracellular accumulation .

Specialized Methodological Challenges

Q. How does the cyclopropyl group influence the photophysical properties of this compound in material science applications?

  • Key Findings : The cyclopropane ring enhances rigidity, reducing non-radiative decay and improving fluorescence quantum yield. Time-resolved spectroscopy (e.g., TCSPC) measures excited-state lifetimes, while cyclic voltammetry assesses HOMO/LUMO levels for OLED applicability .

Q. What are the limitations of current synthetic methods for large-scale production of this compound, and how can they be mitigated?

  • Challenges : Low yields in cyclopropanation steps (e.g., ~30% with CH2 _2I2_2/Zn-Cu). Scalable alternatives include flow chemistry for precise temperature control or heterogeneous catalysts (e.g., Pd/C) to reduce metal leaching .

Data Contradiction Analysis

Q. Why do studies report conflicting bioactivity profiles for this compound derivatives?

  • Root Causes : Variations in cell lines (e.g., HeLa vs. HEK293) or assay protocols (e.g., MTT vs. resazurin). Standardize protocols via OECD guidelines and validate with positive controls (e.g., doxorubicin) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.